Molecular Weight and Mass Spectrometry Differentiation
The target compound (C₇H₁₄O₂) has a molecular weight of 130.19 g/mol, which is 10.05 g/mol lower than the dehydro-dioxa analog hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (C₇H₈O₃, MW 140.14) and 45.93 g/mol lower than the 5,5-difluoro derivative (C₇H₆F₂O₃, MW 176.12) [1][2][3]. This mass difference is readily resolved by low-resolution mass spectrometry (Δm/z ≥ 10) and translates to distinct GC retention indices in the Wiley Registry database [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 130.19 (C₇H₁₄O₂) |
| Comparator Or Baseline | Hexahydro-4H-oxireno analog: 140.14 (C₇H₈O₃); 5,5-Difluoro analog: 176.12 (C₇H₆F₂O₃) |
| Quantified Difference | -10.05 g/mol vs. dehydro-oxireno analog; -45.93 g/mol vs. difluoro analog |
| Conditions | Exact mass calculated from molecular formula; SpectraBase / Wiley Registry entries |
Why This Matters
A ≥10 Da molecular weight difference ensures unambiguous identity confirmation by MS in procurement QC and precludes accidental substitution.
- [1] SpectraBase. HEXAHYDRO-1,4-DIOXA-CYCLOPROPA[a]PENTALEN-3-ONE. C₇H₁₄O₂, Exact Mass: 130.09938 g/mol, MW: 130.19. View Source
- [2] SpectraBase. Hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one. C₇H₈O₃, Exact Mass: 140.047344 g/mol, MW: 140.14. View Source
- [3] Molaid. 5,5-Difluoro-hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one. CAS 73347-05-4. C₇H₆F₂O₃, MW 176.12. View Source
